![molecular formula C20H18Se3 B14696615 Benzene, 1,1',1''-[ethylidynetris(seleno)]tris- CAS No. 22859-19-4](/img/structure/B14696615.png)
Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- is an organoselenium compound with the molecular formula C20H18Se3. This compound features a benzene ring structure with three selenium atoms attached via an ethylidynetris linkage.
Preparation Methods
The synthesis of Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- typically involves the reaction of benzene derivatives with selenium-containing reagents under specific conditions. One common method includes the use of ethylidynetris(phenyl)selenium as a precursor, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction .
Chemical Reactions Analysis
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of selenide derivatives.
Scientific Research Applications
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- involves its interaction with cellular components, leading to various biochemical effects. The selenium atoms in the compound can participate in redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes. This can result in the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: An amino acid derivative with significant biological activity.
Selenomethionine: Another amino acid derivative used in nutritional supplements and studied for its anticancer properties.
What sets Benzene, 1,1’,1’'-[ethylidynetris(seleno)]tris- apart is its unique structure with three selenium atoms linked via an ethylidynetris group, providing distinct chemical and biological properties .
Properties
CAS No. |
22859-19-4 |
|---|---|
Molecular Formula |
C20H18Se3 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
1,1-bis(phenylselanyl)ethylselanylbenzene |
InChI |
InChI=1S/C20H18Se3/c1-20(21-17-11-5-2-6-12-17,22-18-13-7-3-8-14-18)23-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
AMNWPWWLVFDKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC([Se]C1=CC=CC=C1)([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


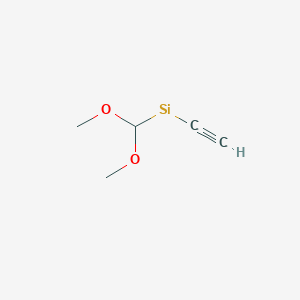
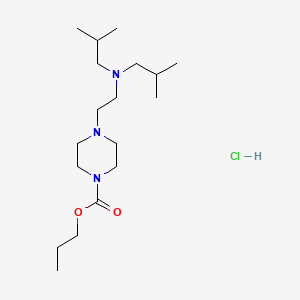
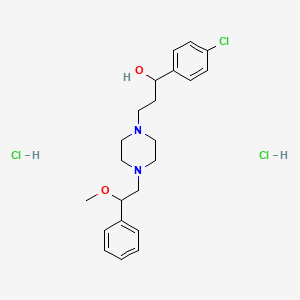
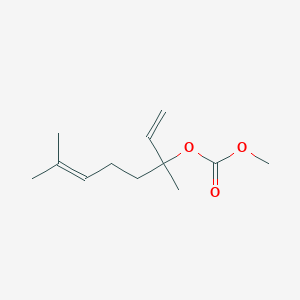

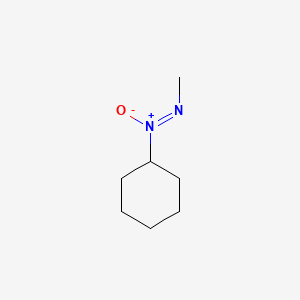
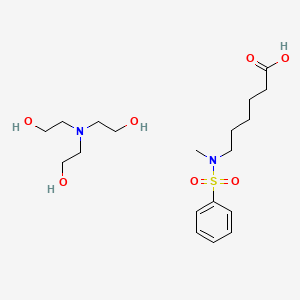
![1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea](/img/structure/B14696565.png)
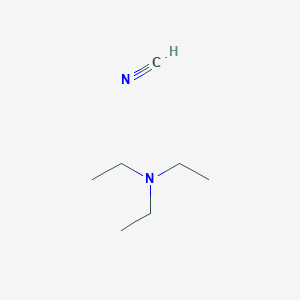
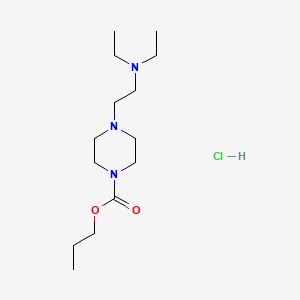
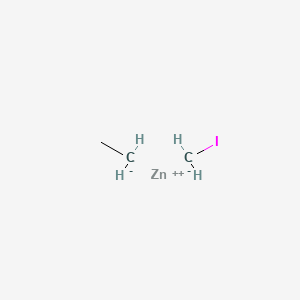

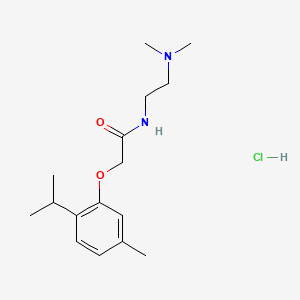
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
